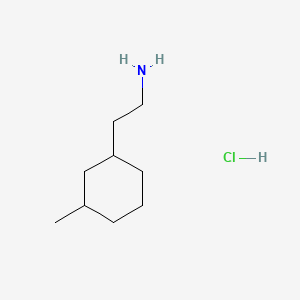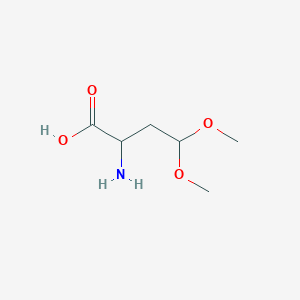
2-Amino-4,4-dimethoxybutanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,4-dimethoxybutanoic acid is an organic compound with the molecular formula C6H13NO4 It is a derivative of butanoic acid, featuring an amino group at the second carbon and two methoxy groups at the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-dimethoxybutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with methoxy-substituted alkyl halides under basic conditions. The resultant product is then hydrolyzed to yield the target compound. Another method involves the use of recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff base, followed by alkylation and subsequent disassembly to reclaim the chiral auxiliary and obtain the desired amino acid .
Industrial Production Methods
Industrial production of 2-Amino-4,4-dimethoxybutanoic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4,4-dimethoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,4-dimethoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-Amino-4,4-dimethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxy groups can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,4-dimethylpentanoic acid: Similar structure but with methyl groups instead of methoxy groups.
2-Amino-4,4,4-trifluorobutanoic acid: Contains trifluoromethyl groups, leading to different chemical properties and reactivity
Uniqueness
2-Amino-4,4-dimethoxybutanoic acid is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and influence its reactivity in various chemical reactions. The combination of amino and methoxy groups also allows for diverse interactions with biological molecules, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C6H13NO4 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2-amino-4,4-dimethoxybutanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-10-5(11-2)3-4(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
JPCHAJMSYDQVMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC(C(=O)O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



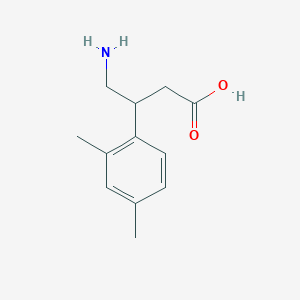

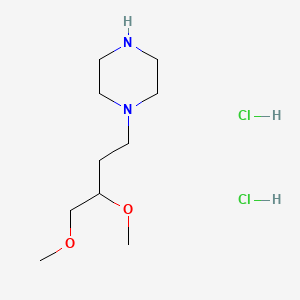

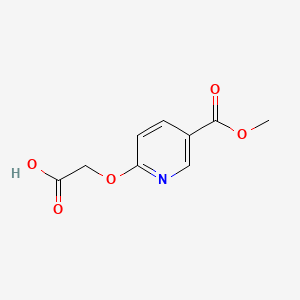
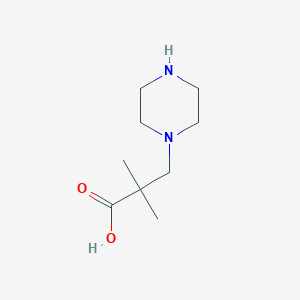
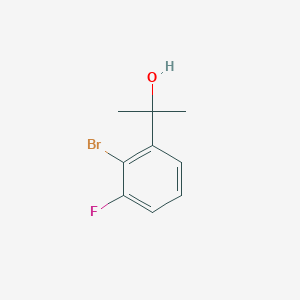
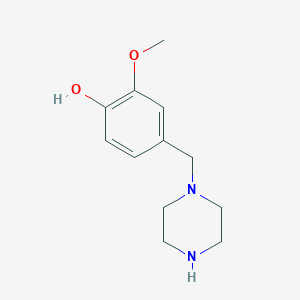
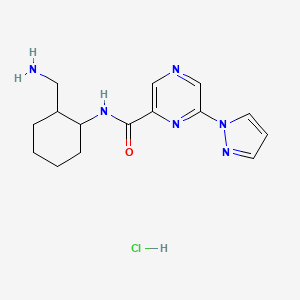
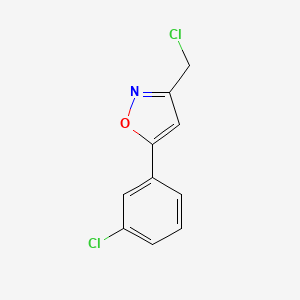

![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
